molecular formula C19H25N3O5 B5014246 ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate

ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate

Cat. No.: B5014246
M. Wt: 375.4 g/mol
InChI Key: GRQZNYNFQUABDD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an ethyl group, a propanoyl group, a beta-alaninate group, and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of a 4-methoxyphenyl group indicates a benzene ring with a methoxy (OCH3) substituent .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the central carbon chain. The 1,3,4-oxadiazole ring and the phenyl ring are likely to be planar due to the conjugated pi system, while the other groups may have more freedom to rotate .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present. For example, the oxadiazole ring is generally considered to be stable under normal conditions, but can participate in reactions under certain circumstances .


Physical and Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the polar oxadiazole ring and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a drug, it would interact with biological targets in the body. Without specific information, it’s difficult to predict the exact mechanism .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. Generally, care should be taken when handling any chemical compound to avoid exposure .

Future Directions

The future directions would depend on the intended use of the compound. If it’s intended to be a drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

ethyl 3-[3-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl]propanoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-3-26-19(24)12-13-20-16(23)9-11-18-22-21-17(27-18)10-6-14-4-7-15(25-2)8-5-14/h4-5,7-8H,3,6,9-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQZNYNFQUABDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)CCC1=NN=C(O1)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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